6-(Piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Description

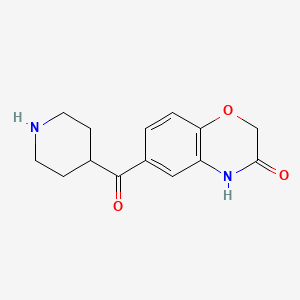

6-(Piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS: 420786-43-2) is a benzoxazine derivative with a piperidine-4-carbonyl substituent at the 6-position of the benzoxazine scaffold. Its hydrochloride salt has a molecular formula of C₁₄H₁₇ClN₂O₃ and a molecular weight of 296.75 g/mol . The compound’s structure combines a bicyclic benzoxazine core—a benzene ring fused to a six-membered oxygen- and nitrogen-containing heterocycle—with a piperidine moiety linked via a carbonyl group. This hybrid architecture is designed to enhance interactions with biological targets, particularly enzymes or receptors involved in signaling pathways.

Properties

Molecular Formula |

C14H16N2O3 |

|---|---|

Molecular Weight |

260.29 g/mol |

IUPAC Name |

6-(piperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C14H16N2O3/c17-13-8-19-12-2-1-10(7-11(12)16-13)14(18)9-3-5-15-6-4-9/h1-2,7,9,15H,3-6,8H2,(H,16,17) |

InChI Key |

RTUHFYGVAFPFKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC3=C(C=C2)OCC(=O)N3 |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Anthranilic acid derivatives or related aminophenols serve as the foundational aromatic amine components.

- Acyl chlorides or anhydrides derived from carboxylic acids, such as 4-piperidinecarbonyl chloride, are used for acylation.

Reaction Conditions

- Refluxing in suitable solvents like acetic acid, ethanol, or pyridine.

- Catalysts: Acid catalysts such as sulfuric acid or Lewis acids like zinc chloride (ZnCl₂) facilitate ring closure.

- Temperature: Typically between 80°C to 150°C, depending on the specific reagents.

Procedure

A typical route involves refluxing an aminophenol with an acylating agent (e.g., acyl chloride) in the presence of a catalytic acid. This promotes cyclization, forming the benzoxazinone ring system.

Introduction of the Piperidine-4-Carbonyl Group

Acylation of the Benzoxazinone

Reaction Conditions

- Temperature: Usually maintained at 0°C to room temperature to control reactivity.

- Reaction Time: Several hours, monitored by TLC or HPLC.

Purification

- The crude product is purified via recrystallization or chromatography, ensuring high purity and yield.

Specific Synthesis Routes from Literature

Condensation and Ring Closure Method (Based on Patent EP 3717477 B1)

- Reactants: Phenol derivatives with gamma-butyrolactone under alkali conditions.

- Process: The phenol reacts with gamma-butyrolactone to form an intermediate, which then undergoes ring closure catalyzed by acids like ZnCl₂ or AlCl₃, yielding the benzoxazine core.

- Substitution: The piperidine-4-carbonyl group is introduced through subsequent acylation with piperidine-4-carbonyl chloride.

Direct Cyclization Method (Based on Synthesis of Benzoxazinone Derivatives)

- Preparation: 4-nitroanthranilic acid reacts with acid anhydrides under reflux, forming benzoxazinone derivatives.

- Modification: Substituting the aromatic amine with piperidine derivatives via nucleophilic substitution or acylation.

Reaction Schemes and Data Tables

| Step | Reagents | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Aminophenol + Acyl chloride | Reflux, acid catalyst | Benzoxazinone core | Cyclization via nucleophilic attack |

| 2 | Benzoxazinone + Piperidine-4-carbonyl chloride | Room temp, pyridine | Target compound | Acylation at the nitrogen or aromatic ring |

Research Discoveries and Optimization

Recent research emphasizes the importance of reaction conditions for maximizing yield and purity:

- Catalyst Choice: Lewis acids like ZnCl₂ or AlCl₃ enhance ring closure efficiency.

- Solvent Effects: Polar aprotic solvents such as THF improve solubility and reaction rates.

- Temperature Control: Maintaining low temperatures during acylation minimizes side reactions.

- Yield Data: Typical yields range from 65% to 85% under optimized conditions.

Summary of Key Literature Findings

- The synthesis of benzoxazinone derivatives, including the target compound, is well-documented in patent literature and academic research, emphasizing simple, scalable routes suitable for industrial production.

- The use of acyl chlorides for direct acylation, combined with controlled ring closure reactions, remains the most efficient method.

- Structural modifications, such as substituent variations on the phenolic ring or the amine component, are feasible and have been explored to enhance biological activity.

Chemical Reactions Analysis

Types of Reactions

6-(Piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Formation of corresponding oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of halogenated benzoxazine derivatives.

Scientific Research Applications

6-(Piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Table 1: Comparison of Key Benzoxazine Derivatives

Key Comparisons

Substituent Position and Bioactivity

- In contrast, the acetyl group in 6-Acetyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (Table 1) is less polar, possibly reducing cellular uptake . Ethanesulfonyl and oxadiazole substituents (e.g., BI57974) introduce strong electron-withdrawing effects, which may stabilize interactions with enzymes like topoisomerases or kinases .

- 7- and 8-Position Derivatives: Formylation at position 7 (e.g., 7-formyl-N-benzyl derivatives) correlates with calcium channel antagonism, whereas formylation at position 6 (minor product in Rieche’s method) remains less studied .

Structure-Activity Relationships (SAR)

- Catalytic Inhibition : Hydroxyl groups at the R position (e.g., 6-hydroxy derivatives) are critical for human topoisomerase I inhibition, as seen in BONC analogues .

- Poisoning Activity : Methyl groups at the R1 position enhance topoisomerase poisoning, likely by stabilizing DNA-enzyme adducts .

- Electron-Deficient Moieties : Sulfonyl and oxadiazole groups (e.g., BI57974) improve anticancer activity, possibly by increasing electrophilicity and interaction with nucleophilic residues .

Pharmacological Diversity

- Anticancer Agents : Derivatives like BONC-013 (IC₅₀ = 0.0006 mM) and BI57974 show potent enzyme inhibition, while the target compound’s piperidine moiety may offer improved pharmacokinetics (e.g., blood-brain barrier penetration) due to its basicity .

- Cardiovascular Applications : 7-Formyl derivatives exhibit calcium antagonism, suggesting that substitution patterns dictate target specificity .

Biological Activity

6-(Piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a compound belonging to the benzoxazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C13H14N2O2

- Molecular Weight : 230.26 g/mol

- CAS Number : [insert CAS number if available]

The presence of the piperidine ring and the benzoxazine moiety contributes to its unique biological profile.

Antimicrobial Properties

Research indicates that derivatives of benzoxazines exhibit significant antimicrobial activity. A study demonstrated that compounds structurally related to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

Benzoxazine derivatives have been evaluated for their anticancer potential. A recent investigation highlighted that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Caspase activation |

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. It has been shown to inhibit oxidative stress-induced neuronal cell death in vitro by modulating the expression of antioxidant enzymes . This activity is particularly relevant for conditions such as Alzheimer's disease.

Study 1: Antimicrobial Efficacy

In a controlled study, a series of benzoxazine derivatives were tested for their antimicrobial efficacy. The results indicated that modifications at the piperidine position enhanced activity against Gram-positive bacteria significantly compared to their counterparts lacking such modifications .

Study 2: Anticancer Mechanisms

A detailed investigation into the anticancer mechanisms revealed that treatment with this compound resulted in a dose-dependent increase in reactive oxygen species (ROS) within cancer cells. This suggests a potential role for ROS in mediating the observed cytotoxicity .

Q & A

Q. Structural determinants of selectivity :

- Substituent positioning : Trifluoromethyl groups at the pyrazole ring enhance MR binding affinity .

- Glycosylation : Reduces phytotoxicity in plants while preserving bioactivity .

Advanced: How can experimental designs mitigate the instability of benzoxazin-3-one derivatives in aqueous solutions during bioassays?

Answer:

DIMBOA (a benzoxazin-3-one analog) decomposes rapidly in aqueous buffers (half-life = 5.3 hours at pH 6.75, 28°C), yielding non-quantitative amounts of MBOA . To minimize degradation:

- Buffer optimization : Use acidic buffers (pH < 6) to slow hydrolysis.

- Temperature control : Store solutions at 4°C and avoid prolonged incubation.

- Stabilizing agents : Add antioxidants (e.g., ascorbic acid) or organic co-solvents (e.g., DMSO).

- Real-time monitoring : Employ UV spectroscopy or LC-MS to track decomposition kinetics .

Advanced: What strategies resolve contradictions in reported metabolic pathways of benzoxazin-3-one derivatives across plant species?

Answer:

Discrepancies arise from variations in degradation conditions and analytical methods. For example:

- Degradation products : DIMBOA decomposes to 40–75% MBOA in aqueous buffers, but yields differ in bacterial media or plant extracts .

- Method standardization :

- Use gas chromatography (GC) with trimethylsilyl derivatization for quantitative MBOA analysis.

- Apply UHPLC-PDA-MSn to differentiate benzoxazin-3-one subclasses (lactams, hydroxamic acids, methyl derivatives) based on ionization patterns .

- Cross-species studies : Compare degradation kinetics in controlled environments (pH, temperature, microbial activity) .

Advanced: How can scaffold hopping and substituent optimization improve both potency and metabolic stability of MR antagonists?

Answer:

Lead optimization for MR antagonists involves:

- Scaffold hopping : Replace the triazolothiadiazine core of HTS hit 1a with a benzoxazin-3-one scaffold to enhance binding affinity .

- Substituent effects :

- Potency : A 4-fluoro-2-methylphenyl group at the pyrazole ring improves MR binding (ΔG = −9.8 kcal/mol).

- Metabolic stability : Trifluoromethyl groups reduce oxidative metabolism in hepatic microsomes.

Q. Key data :

| Compound | MR IC₅₀ (nM) | Selectivity (vs. GR/AR/PR) | Half-life (Liver Microsomes) |

|---|---|---|---|

| 1a | 120 | <10-fold | 12 min |

| 14n | 3.2 | >100-fold | 45 min |

Basic: What role do benzoxazin-3-one glycosides play in plant defense, and how are they analyzed?

Answer:

Benzoxazin-3-one glycosides act as phytoanticipins, stored in vacuoles to deter herbivores and pathogens . Analytical workflows include:

- Extraction : Methanol/water mixtures with fungal elicitors (e.g., Rhizopus oryzae) to induce biosynthesis .

- Detection : RP-UHPLC-PDA-MSn identifies glycosides via neutral loss of hexose (162 Da) and subclass-specific fragments (e.g., m/z 174 for lactams) .

Advanced: What computational tools aid in predicting the binding modes of benzoxazin-3-one derivatives to MR?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.